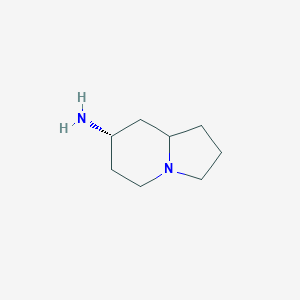

(7S)-Octahydroindolizin-7-amine

Description

Contextualization within Indolizine (B1195054) and Octahydroindolizine (B79230) Chemical Space

The chemical space occupied by indolizine and its saturated counterpart, octahydroindolizine (also known as indolizidine), is vast and structurally diverse. nih.gov Indolizine itself is an aromatic heterocyclic organic compound with a nitrogen atom at the bridgehead of a fused five- and six-membered ring system. Its fully saturated analogue, octahydroindolizine, provides a rigid bicyclic framework that is a common feature in a wide array of alkaloids. researchgate.netjbclinpharm.org These alkaloids, found in sources as varied as plants, fungi, and the skin of amphibians, exhibit a broad spectrum of biological activities. psu.edursc.org

The octahydroindolizine core, an azabicyclo[4.3.0]nonane system, can be substituted at various positions, leading to a multitude of derivatives with distinct properties. psu.edu The introduction of an amine group at the C-7 position, as in (7S)-Octahydroindolizin-7-amine, adds a critical point of functionality. This amine group can act as a key pharmacophore for interaction with biological targets or as a synthetic handle for further molecular elaboration. The specific (7S) stereochemistry places the amine group in a defined orientation, which is crucial for its biological activity and its role as a chiral building block.

Stereochemical Significance in Bioactive Heterocyclic Systems

Stereochemistry plays a paramount role in the function of bioactive molecules, as the three-dimensional arrangement of atoms dictates how a compound interacts with chiral biological macromolecules like enzymes and receptors. rsc.org In the realm of heterocyclic systems, the precise orientation of substituents on a rigid scaffold such as octahydroindolizine can lead to dramatic differences in pharmacological profiles between stereoisomers. nih.gov

The (7S) configuration of the amine group in this compound is of particular significance. While direct research on this specific isomer is not widely published, studies on closely related compounds highlight the importance of stereochemistry at the C-7 position. For instance, the enantioselective synthesis of (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine and its diastereomeric alcohol, (7S,8aS)-octahydro-5,5-dimethylindolizin-7-ol, underscores the ability to selectively generate chiral centers at this position. nih.gov Such syntheses often employ enzymatic resolutions or chiral auxiliaries to control the stereochemical outcome, demonstrating the advanced synthetic strategies required to access these specific isomers. nih.gov The biological evaluation of different stereoisomers of indolizidine alkaloids has consistently shown that only one enantiomer is typically responsible for the observed activity, rendering the stereoselective synthesis of compounds like this compound a critical area of research.

Historical Development of Octahydroindolizine Research: Key Synthetic and Mechanistic Milestones

The exploration of the indolizine and octahydroindolizine core has a rich history, marked by the development of elegant and efficient synthetic strategies. The journey began with the first synthesis of the parent indolizine by Scholtz in 1912. psu.edu Since then, a variety of methods have been developed to construct the bicyclic framework and its saturated derivatives.

Key milestones in the synthesis of octahydroindolizines (indolizidines) include:

1,3-Dipolar Cycloaddition: First utilized by Boekelheide and Fahrenholtz in 1961 for indolizine synthesis, this strategy has been adapted for the creation of the octahydroindolizine skeleton. psu.edu

Intramolecular Imino Diels-Alder Reaction: This powerful cyclization method has been successfully employed for the total synthesis of several indolizidine alkaloids, demonstrating its utility in forming the bicyclic core. rsc.org

Use of Chiral Precursors: Optically pure starting materials, such as the amino acid proline, have served as versatile chiral synthons for the construction of a wide range of pyrrolizidine (B1209537) and indolizidine natural products. nih.gov This approach allows for the transfer of chirality from the starting material to the final product.

Rhodium-Catalyzed Hydroformylation: More contemporary methods involve the stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrrole intermediates, which cyclize to form the indolizidine scaffold with high stereochemical integrity. researchgate.net

These synthetic advancements have paved the way for the preparation of a diverse library of octahydroindolizine derivatives, including those with functional groups amenable to further chemical modification, such as amines. The challenge often lies in the stereoselective introduction of substituents, a hurdle that has been addressed through various asymmetric synthesis techniques.

Current Research Landscape and Emerging Trends for Octahydroindolizine Amines

The current research landscape for octahydroindolizine amines is driven by their potential as key intermediates in the synthesis of bioactive molecules. While specific research on this compound is limited in publicly available literature, the broader class of functionalized indolizidines is a vibrant area of investigation.

Emerging trends focus on several key areas:

Development of Novel Synthetic Methodologies: There is a continuous effort to develop more efficient and stereoselective methods for the synthesis of functionalized octahydroindolizines. This includes the use of organocatalysis, transition-metal catalysis, and biocatalysis to create chiral centers with high precision. nih.govresearchgate.net

Application as Scaffolds in Medicinal Chemistry: The rigid octahydroindolizine framework is an attractive scaffold for the design of new therapeutic agents. The introduction of an amine group, as in this compound, provides a vector for exploring chemical space through the generation of diverse libraries of derivatives for biological screening.

Total Synthesis of Natural Products: Indolizidine alkaloids remain popular targets for total synthesis. Chiral building blocks like this compound are potentially valuable starting points for the asymmetric synthesis of complex natural products. nih.gov

Exploration of Bioactivity: Research continues to uncover new biological activities for indolizidine alkaloids, ranging from glycosidase inhibition to anticancer and antiviral properties. This fuels the demand for the synthesis of novel analogues, including various amino-substituted derivatives, for structure-activity relationship studies.

The table below summarizes some of the key synthetic strategies that have been applied to the synthesis of chiral indolizidine derivatives, which are relevant to the potential synthesis of this compound.

| Synthetic Strategy | Description | Key Features | Relevant Compounds |

| Enzymatic Kinetic Resolution | Use of an enzyme to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. | High enantioselectivity, applicable to large-scale synthesis. | (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine, (7S,8aS)-octahydro-5,5-dimethylindolizin-7-ol nih.gov |

| Chiral Pool Synthesis | Utilization of readily available chiral molecules, such as amino acids, as starting materials. | Transfers existing chirality to the target molecule. | Various pyrrolidine, pyrrolizidine, and indolizidine alkaloids from proline. nih.gov |

| Catalytic Asymmetric Synthesis | Employment of chiral catalysts to induce stereoselectivity in a reaction. | High efficiency and atom economy. | Fluorinated indolizidinone derivatives via methylenation/RCM sequence. researchgate.net |

| Substrate-Controlled Diastereoselective Reactions | The existing stereocenters in a substrate direct the stereochemical outcome of subsequent reactions. | Predictable stereochemical control based on substrate structure. | Polyhydroxylated indolizidines from L-glutamic acid. |

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

(7S)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine |

InChI |

InChI=1S/C8H16N2/c9-7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6,9H2/t7-,8?/m0/s1 |

InChI Key |

UYVABMTWTWPWFG-JAMMHHFISA-N |

Isomeric SMILES |

C1CC2C[C@H](CCN2C1)N |

Canonical SMILES |

C1CC2CC(CCN2C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7s Octahydroindolizin 7 Amine and Chiral Octahydroindolizine Scaffolds

Strategies for Enantioselective Construction of the Octahydroindolizine (B79230) Core

The creation of the chiral octahydroindolizine core with high enantiopurity is a primary challenge in the synthesis of compounds like (7S)-Octahydroindolizin-7-amine. Various strategies have been devised to address this, including asymmetric catalysis, enzymatic resolutions, and the use of chiral auxiliaries.

Asymmetric Catalysis in Indolizine (B1195054) Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of indolizine derivatives. This approach often involves the use of chiral metal catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, a synergistic Cu/Ir catalysis has been successfully employed for the highly diastereo- and enantioselective assembly of 2,3-fused indolizine derivatives. researchgate.netsemanticscholar.org This method proceeds through a cascade allylation/Friedel-Crafts-type reaction, affording enantioenriched indolizines with three stereogenic centers in good yields and with excellent stereocontrol. researchgate.netsemanticscholar.org Remarkably, all four possible stereoisomers can be accessed by selecting the appropriate combination of copper and iridium catalysts. semanticscholar.org

Another notable example is the rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction, which provides a highly regio- and enantioselective route to 3-allylindolizines. organic-chemistry.org The use of a tert-butyl-substituted chiral bisoxazolinephosphine ligand was crucial for achieving high enantiomeric excess. organic-chemistry.org Furthermore, catalytic asymmetric indolization reactions, such as the desymmetrizing [3 + 2] annulation strategy, have been developed to construct centrally chiral indoles, which can be precursors to more complex indolizine structures. nih.gov

| Catalytic System | Reaction Type | Key Features | Reference |

| Synergistic Cu/Ir | Cascade allylation/Friedel-Crafts | High diastereo- and enantioselectivity; access to all four stereoisomers. | researchgate.netsemanticscholar.org |

| Rhodium/Bisoxazolinephosphine | Asymmetric allylation/Tschitschibabin | High regio- and enantioselectivity for 3-allylindolizines. | organic-chemistry.org |

| Rhodium | Desymmetrizing [3 + 2] annulation | Construction of centrally chiral indoles. | nih.gov |

| Copper | 5-endo-dig cyclization | Synthesis of 1,3-disubstituted indolizine-containing unsymmetrical triarylmethanes. | researchgate.net |

Enzymatic Resolution and Biocatalytic Approaches

Enzymatic methods offer a green and highly selective alternative for obtaining enantiomerically pure octahydroindolizine derivatives. These biocatalytic approaches often involve the kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two.

A notable example of enzymatic resolution is the homo-chiral synthesis of (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine and (7S,8aS)-octahydro-5,5-dimethylindolizin-7-ol. rsc.orgrsc.org This approach utilizes the commercially available lipase (B570770) Novozym 435 to mediate the kinetic resolution of a racemic octahydroindolizine alcohol. rsc.orgrsc.org This key step has been successfully scaled up to a 100-gram scale, demonstrating its practical utility for producing these valuable chiral building blocks for the pharmaceutical industry. rsc.orgrsc.org The development of chemoenzymatic routes, which combine the selectivity of enzymes with traditional chemical synthesis, is a growing area of research for the construction of complex natural products. nih.gov

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. numberanalytics.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. numberanalytics.com

In the context of indolizine synthesis, chiral auxiliaries can be employed to induce high levels of stereocontrol in various reactions. numberanalytics.com For example, the asymmetric alkylation of a chiral ester enolate is a classic application where the auxiliary guides the approach of the electrophile. numberanalytics.com While specific examples for the direct synthesis of this compound using this method are not detailed in the provided context, the general principles are widely applicable. The choice of auxiliary and reaction conditions can be tailored to achieve the desired stereoisomer. researchgate.net Advanced techniques such as double asymmetric synthesis, which employs two chiral auxiliaries, can lead to even higher levels of diastereoselectivity. numberanalytics.com

Total Synthesis Approaches to Complex Octahydroindolizine-Containing Natural Products and Analogs

The total synthesis of natural products containing the octahydroindolizine core, such as swainsonine (B1682842) and indolizidine alkaloids, presents significant challenges due to the presence of multiple chiral centers. wikipedia.orgchemistryviews.org These syntheses often require multi-step sequences and the application of sophisticated stereoselective reactions.

A successful enantioselective synthesis of an analog, (5R,8S,8aS)-(−)-8-methyl-5-pentyloctahydroindolizine (8-epi-indolizidine 209B), highlights the complexity of these targets. nih.gov The synthesis of another complex molecule, indolizidine (+)-223A, has been achieved through various routes, often involving the elaboration of a chiral tetrasubstituted piperidine (B6355638) intermediate followed by cyclization. chemistryviews.org

Intramolecular Cyclization and Cascade Reactions

Intramolecular cyclization and cascade reactions are powerful strategies for the efficient construction of the bicyclic octahydroindolizine scaffold. rsc.orgnih.govacs.orgacs.org These reactions often involve the formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.

A variety of methods have been developed, including:

Tf2O-Mediated Cascade Reaction: A cost-effective and highly regioselective synthesis of indolizine derivatives has been achieved through a Tf2O-mediated cascade reaction of pyridyl-enaminones and thiophenols/thioalcohols. acs.orgacs.org

SN2 Substitution/Condensation/Tautomerization Cascade: This process allows for the construction of hydroxy-substituted indolizines from pyrrole-2-carbaldehydes and 4-halogenated acetoacetic esters. nih.gov

Palladium-Catalyzed Coupling and C-N Cyclization: This two-step procedure provides a practical route to 2-substituted 7-azaindole (B17877) derivatives from 2-amino-3-iodopyridine. organic-chemistry.org

Aza-Heck Cyclization: The use of N-hydroxy anilines as electrophiles in a palladium-catalyzed cyclization onto pendant alkenes offers a general method for the synthesis of indoline (B122111) derivatives. nih.gov

Radical Cyclization/Cross-Coupling: Radical-induced synthetic approaches are gaining attention for the construction of indolizine rings due to their efficiency and high atom economy. rsc.org

These cascade reactions often proceed through intermediates that undergo spontaneous cyclization to form the desired heterocyclic framework. rsc.orgnih.gov The strategic design of substrates and reaction conditions is crucial for controlling the regioselectivity and efficiency of these transformations. rsc.orgresearchgate.net

| Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

| Cascade Condensation/Cyclization | Basic conditions | 6,7-disubstituted indolizines | rsc.org |

| Domino Michael/SN2/Aromatization | Metal-free | Functionalized indolizines | nih.gov |

| Tf2O-Mediated Cascade | Tf2O | Electron-rich indolizine derivatives | acs.orgacs.org |

| SN2/Condensation/Tautomerization Cascade | Weak base | Hydroxy-substituted indolizines | nih.gov |

| Palladium-Catalyzed Coupling/C-N Cyclization | Palladium, 18-crown-6 | 2-substituted 7-azaindoles | organic-chemistry.org |

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis provides a powerful and versatile platform for the construction and functionalization of the octahydroindolizine scaffold.

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of indolizidine and related heterocyclic structures. nih.govrsc.org One notable application involves the intramolecular C-H amination, where a C-H bond is converted into a C-N bond, facilitating the formation of the nitrogen-containing ring of the indolizidine core. researchgate.net This approach offers an atom-economical and efficient route to these bicyclic systems. researchgate.net

Palladium catalysis can also be employed in cross-coupling and cycloisomerization cascade reactions to generate functionalized indolizines. rsc.org For example, the reaction of 3-(2-pyridyl) propargyl carbonates with organoboronic acids, catalyzed by palladium, leads to the formation of 1,3-disubstituted indolizines through an allenyl pyridine (B92270) intermediate. rsc.org Furthermore, palladium-catalyzed multicomponent reactions, involving the coupling of 2-bromopyridines, carbon monoxide, imines, and alkynes, provide a modular approach to synthesizing a wide array of substituted indolizines. nih.gov

Gold(I) catalysis has gained prominence in the synthesis of nitrogen-containing heterocycles, including indolizidines. Gold(I) catalysts are particularly effective in activating alkynes and allenes towards nucleophilic attack. elsevierpure.comnih.gov A notable application is the intramolecular hydroamination of ynamides, where a gold(I) catalyst promotes the addition of an amine across a carbon-carbon triple bond, leading to the formation of the indolizidine skeleton. elsevierpure.com This domino reaction can construct the bicyclic framework in a single step with high diastereoselectivity. elsevierpure.com

Gold(I) catalysts also facilitate the intramolecular hydroarylation and aromatization of pyrrole-ynes, providing a direct route to functionalized indolizines. nih.gov This method allows for the incorporation of a wide variety of functional groups into the pyridine ring of the indolizine product under mild conditions. nih.gov Additionally, gold-catalyzed twofold hydroarylation of diynes has been developed for the construction of indolizines containing larger, eight-membered rings. rsc.org

Multi-Component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to generate complex products, such as diverse indolizidine scaffolds. researchgate.netrug.nl These reactions are prized for their atom economy, straightforward protocols, and the ability to rapidly generate libraries of structurally diverse compounds. rug.nl

A prominent example is the Groebke-Blackburn-Bienaymé (GBB) reaction, which has been successfully employed for the synthesis of C-glucosides of 1-azaindolizine. researchgate.net This reaction involves the condensation of an aldehyde, an aminopyridine, and an isocyanide, catalyzed by an acid, to produce highly functionalized indolizine derivatives in good yields. researchgate.net By varying the starting components, a wide range of substituents can be introduced at different positions of the indolizine core, enabling the exploration of structure-activity relationships. researchgate.netrsc.org

MCRs offer a powerful platform for scaffold diversification, allowing for the systematic modification of the indolizidine framework to generate analogs with potentially improved biological activities. rug.nl

Synthetic Modifications for Structural Analogs and Probes of this compound

The development of structural analogs and molecular probes of this compound is crucial for elucidating its biological targets and mechanism of action. Synthetic strategies are employed to introduce specific modifications to the octahydroindolizine scaffold. These modifications can include the introduction of functional groups for conjugation to reporter molecules (e.g., fluorophores, biotin) or the alteration of substituents to probe interactions with biological macromolecules.

Organometallic scaffolding provides a systematic approach for the controlled introduction of multiple substituents around the indolizidine core. nih.gov This strategy utilizes a metal complex to control the regio- and stereochemistry of subsequent functionalization steps, allowing for the synthesis of a diverse range of trisubstituted piperidines, which are precursors to indolizidine alkaloids. nih.gov

Furthermore, the functional groups present on the indolizidine ring can be transformed into other moieties. For instance, the utility of functionalized indolizines synthesized via gold-catalyzed reactions has been demonstrated by their efficient conversion into various C3-functionalized derivatives. nih.gov These modifications are essential for creating a toolbox of chemical probes to investigate the biological roles of this compound and its analogs.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Allyl-2-pyrrolecarbaldehyde |

| 3-(2-Pyridyl) propargyl carbonates |

| 1-azaindolizine |

| Aldehyde |

| Aminopyridine |

| Isocyanide |

| Organoboronic acids |

| Ynamides |

| Pyrrole-ynes |

| Diynes |

Regioselective and Stereoselective Functionalization of the Octahydroindolizine Skeleton

The functionalization of the saturated octahydroindolizine skeleton in a controlled manner presents a significant synthetic challenge due to the presence of multiple, chemically similar C-H bonds. Achieving regioselectivity (control over the site of reaction) and stereoselectivity (control over the 3D orientation of the new bond) is paramount for creating specific, biologically active molecules.

Strategies for functionalizing heterocyclic systems often rely on the inherent electronic properties of the ring or the use of directing groups. While the fully aromatic indolizine ring readily undergoes electrophilic substitution, preferentially at the 3- and 1-positions, the saturated octahydroindolizine lacks this intrinsic reactivity. jbclinpharm.org Therefore, functionalization often requires C-H activation strategies or is incorporated during the construction of the ring system itself.

Rhodium-catalyzed reactions, for instance, have been effectively used for the regioselective C-H functionalization of various N-heterocycles. researchgate.net These methods often involve the formation of a rhodium-carbene intermediate that can selectively insert into a specific C-H bond, guided by steric or electronic factors. While direct application to a simple octahydroindolizine is not widely documented, such catalyst-based approaches represent a frontier for achieving regioselective modification of the saturated core.

Stereoselectivity is most effectively achieved during the synthesis of the bicyclic scaffold. For example, the synthesis of chiral indolizidine and octahydroindolizine systems can be accomplished through multi-step sequences starting from chiral precursors, such as amino acids like L-serine. mdpi.com Cyclization reactions, including intramolecular Michael additions, reductive aminations, or ring-closing metathesis, can be designed to control the formation of stereocenters. Iodolactonization is another powerful strategy that allows for the stereoselective construction of complex heterocyclic scaffolds. mdpi.com The stereochemistry of the final product is dictated by the stereochemistry of the starting material and the geometric constraints of the cyclization transition state.

Incorporation into Peptide Scaffolds for Conformational Control

The incorporation of rigid, non-natural amino acids into peptides is a powerful strategy for controlling their three-dimensional structure. researchgate.net Constraining the conformational flexibility of a peptide can pre-organize it into a bioactive shape that mimics natural secondary structures like β-turns or helices, leading to enhanced binding affinity for biological targets and improved stability against enzymatic degradation. mdpi.comresearchgate.net Chiral octahydroindolizine-based amino acids are ideal candidates for this purpose, serving as conformationally constrained dipeptide surrogates. mdpi.com

A prominent example involves the synthesis of 5- and 7-hydroxy indolizidin-2-one amino acids (I²aa), which are structural analogs of the octahydroindolizine core. mdpi.com These bicyclic systems, when inserted into a peptide chain, lock the polyamide backbone into specific orientations. mdpi.com The rigid azabicyclo[4.3.0]alkanone structure of these amino acids can effectively induce turn structures in the peptide, which is crucial for molecular recognition processes. mdpi.com The synthesis of these building blocks can be achieved from chiral starting materials like L-serine, ensuring the stereochemical integrity required for predictable conformational control. mdpi.com

The utility of such scaffolds has been demonstrated in the development of receptor ligands and enzyme inhibitors. mdpi.com By replacing a flexible dipeptide segment with a rigid indolizizine-based unit, chemists can systematically probe the conformational requirements for biological activity. This approach is part of a broader strategy in medicinal chemistry that uses small-molecule catalysts or pre-functionalized building blocks to modify peptides and generate structural diversity for biological screening. nih.govnih.gov

| Constrained Scaffold Type | Structural Feature | Intended Conformational Effect | Reference |

|---|---|---|---|

| Indolizidin-2-one amino acid (I²aa) | Azabicyclo[4.3.0]alkanone core | Induces β-turn structures; locks backbone torsion angles. | mdpi.com |

| Hydroxylated Cyclobutane Amino Acid | Four-membered ring | Stabilizes consecutive β-turns (310 helix element). | rsc.org |

| Pseudoproline Dipeptide | Oxazolidine or Thiazolidine ring | Induces a "kink" or turn, disrupting helices and sheets. | researchgate.net |

| N-Aminoglycine | Backbone hydrazide linkage | Can stabilize extended conformations via intra-residue H-bonding. | nih.gov |

Derivatization for Biological Evaluation and Enhanced Properties

Derivatization of the this compound scaffold is a key strategy for exploring and optimizing its interaction with biological targets. By systematically modifying the structure—adding, removing, or changing functional groups—researchers can perform structure-activity relationship (SAR) studies. These studies provide critical insights into how specific parts of the molecule contribute to its biological activity, guiding the design of more potent and selective compounds. nih.gov Indolizine-based structures have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, as well as for activity at central nervous system targets. researchgate.netderpharmachemica.com

A notable area of investigation is the development of indolizine derivatives as agonists for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a promising therapeutic target for treating cognitive impairments associated with conditions like schizophrenia and Alzheimer's disease. nih.govresearchgate.net In one such study, a series of indolizine derivatives was synthesized and evaluated for their ability to bind to and activate the α7 nAChR. nih.gov The research showed that while all the synthesized compounds had an affinity for the receptor, their potency as agonists varied significantly with their substitution patterns. This highlights the importance of precise derivatization for enhancing biological properties. The most active compounds from these studies showed higher potency than the control compound, EVP-6124, demonstrating the therapeutic potential of the indolizine scaffold. nih.gov

The SAR studies revealed that modifications at different positions on the indolizine ring had distinct effects on activity. For example, substitutions at the 5-position of the indolizine ring were generally well-tolerated, allowing for more diverse modifications compared to other positions. researchgate.net Conversely, introducing substituted aryl or heteroaryl groups at the 6, 7, or 8-positions tended to decrease agonistic activity. researchgate.net

| Compound/Derivative Series | Structural Modification | Biological Target/Assay | Key Finding | Reference |

|---|---|---|---|---|

| Substituted Indolizines | Varied substituents (e.g., Me, F, Cl, Br) on the indolizine ring. | α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism | Substituents at positions 5, 6, 7, or 8 resulted in improved inhibitory activity. Some derivatives showed higher potency than the control agonist EVP-6124. | nih.govresearchgate.net |

| Amino Alkyl Indolizines | N-alkylaminomethyl group at the 2-position. | Hypoglycemic Activity | Compounds were found to possess good inhibitory activity in assays for potential oral hypoglycemic agents. | derpharmachemica.com |

| Indolizine-Pyrazinamide Hybrid | Hybrid molecule combining indolizine and pyrazinamide (B1679903) moieties. | Anti-tubercular Activity (Mycobacterium tuberculosis) | Showed significant anti-tubercular activity in the Microplate Alamar Blue Assay (MABA). | derpharmachemica.com |

| Aryl-substituted Indolizines | Aryl groups at various positions. | Aromatase Inhibition | Aryl-substituted indolizine derivatives were synthesized and showed biological activity as new aromatase inhibitors. | jbclinpharm.org |

Mechanistic Insights into Biological Activities of 7s Octahydroindolizin 7 Amine Derivatives

Elucidation of Molecular Targets and Pathways

Derivatives of the (7S)-Octahydroindolizin-7-amine scaffold have garnered attention for their diverse biological activities, which are rooted in their interactions with various molecular targets. The elucidation of these targets and the associated biochemical pathways is crucial for understanding their therapeutic potential. Research has primarily focused on their ability to modulate the function of several key enzymes, leading to downstream effects on physiological and pathological processes. The structural conformation of the indolizidine ring system, coupled with the stereochemistry at the 7-position and the nature of substitutions, dictates the specificity and potency of these derivatives towards their respective enzymatic targets.

The inhibitory activity of this compound derivatives has been investigated against a range of enzymes, revealing a spectrum of mechanistic actions. These studies provide a foundation for the rational design of more potent and selective inhibitors.

While the broader class of indolizidine alkaloids has been explored for various biological activities, specific studies detailing the direct inhibition of Angiotensin-Converting Enzyme (ACE) by this compound derivatives are not extensively documented in the reviewed literature. ACE is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II.

In general, ACE inhibitors interact with the enzyme's active site, which contains a zinc ion essential for its catalytic activity. The efficacy of known ACE inhibitors, such as those with proline-like structures, often relies on their ability to chelate this zinc ion and form hydrogen bonds with amino acid residues within the active site. Given the structural features of the this compound scaffold, it is conceivable that derivatives could be designed to interact with the ACE active site. However, without specific research findings, the precise mechanism and structure-activity relationships for this class of compounds as ACE inhibitors remain speculative.

Indolizidine alkaloids and related structures have been investigated as inhibitors of Protein Kinase C (PKC), a family of serine/threonine kinases involved in numerous cellular signaling pathways. While direct studies on this compound derivatives are limited, research on structurally related indolyl-containing compounds provides insights into potential mechanisms. For instance, bisindolylmaleimides have been shown to be potent inhibitors of PKC, with some exhibiting selectivity for specific isoforms. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain.

The selectivity of these inhibitors for different PKC isoforms (e.g., conventional, novel, and atypical) is a critical aspect of their therapeutic potential, as individual isoforms can have distinct, and sometimes opposing, physiological roles. For example, some bisindolylmaleimides show a degree of selectivity for conventional PKC isoforms (α, β, γ) over novel isoforms (δ, ε, η, θ) nih.gov. The indolizidine scaffold of this compound could serve as a basis for developing novel PKC inhibitors. The orientation of substituents on the octahydroindolizine (B79230) ring would likely play a crucial role in determining both potency and isoform selectivity by influencing interactions with the ATP-binding pocket of the different PKC isozymes. However, detailed kinetic studies and isoform selectivity profiles for derivatives of this compound are not yet available in the public domain.

A significant body of research exists for analogs of this compound, particularly the dihydroxyindolizidine alkaloid, lentiginosine. These compounds are potent and specific inhibitors of certain glycosidases. Lentiginosine, for example, is a powerful inhibitor of amyloglucosidase, an α-glucosidase.

The mechanism of inhibition by these iminosugar analogs is generally attributed to their structural resemblance to the transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. The protonated nitrogen atom in the indolizidine ring at physiological pH mimics the oxocarbenium ion-like transition state, allowing the inhibitor to bind with high affinity to the enzyme's active site.

Lentiginosine has demonstrated remarkable specificity. It is a potent inhibitor of fungal amyloglucosidase with a Ki value of 1 x 10⁻⁵ M, but it does not significantly inhibit other α-glucosidases such as sucrase, maltase, or yeast α-glucosidase, nor does it affect other glycosidases nih.gov. This specificity is dictated by the precise stereochemistry of the hydroxyl groups on the indolizidine ring, which must match the arrangement of hydroxyl groups on the natural substrate of the target enzyme for effective binding. The 2-epimer of lentiginosine, for instance, shows no inhibitory activity against any of the glycosidases tested, highlighting the critical role of stereochemistry in inhibition nih.gov.

Table 1: Glycosidase Inhibition by Lentiginosine

| Enzyme | Type | Source | Inhibition Constant (Ki) | Specificity |

|---|---|---|---|---|

| Amyloglucosidase | α-Glucosidase | Fungal | 1 x 10⁻⁵ M | High |

| Sucrase | α-Glucosidase | - | No Inhibition | - |

| Maltase | α-Glucosidase | - | No Inhibition | - |

| Yeast α-Glucosidase | α-Glucosidase | Yeast | No Inhibition | - |

Data sourced from studies on lentiginosine, a structural analog of this compound derivatives.

Derivatives of the broader indolizine (B1195054) class have been identified as inhibitors of protein tyrosine phosphatases (PTPs), including those from Mycobacterium tuberculosis (Mtb), namely MPtpA and MPtpB. These phosphatases are considered virulence factors, playing a crucial role in the pathogenesis of tuberculosis by modulating host-cell signaling pathways. While specific data on this compound derivatives is scarce, studies on 3-substituted indolizine-1-carbonitrile derivatives have shown inhibitory activity against MPtpA and MPtpB nih.gov.

The inhibition of these phosphatases by small molecules can disrupt the lifecycle of Mtb within the host. For instance, inhibition of MPtpA and MPtpB has been shown to reduce the intracellular survival of Mtb in macrophages nih.gov. The mechanism of action for indolizine-based inhibitors likely involves interaction with the active site of the phosphatases, thereby preventing the dephosphorylation of their target substrates. The development of potent and selective inhibitors for MPtpA and MPtpB is an active area of research for new anti-tuberculosis therapies. The this compound scaffold could potentially serve as a template for the design of such inhibitors, although further investigation is required to establish their efficacy and mechanism of action.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In pathogenic bacteria such as Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. While a wide variety of compounds have been investigated as urease inhibitors, there is a lack of specific research on the urease inhibitory activity of this compound derivatives in the available literature.

The general mechanisms of urease inhibition involve the interaction of the inhibitor with the nickel ions in the active site or with the sulfhydryl groups of cysteine residues that are crucial for catalysis. The effectiveness of an inhibitor is often related to its ability to chelate the nickel ions or to form covalent bonds with the enzyme. Given the nitrogen-containing heterocyclic structure of this compound, its derivatives could potentially interact with the active site of urease. However, without experimental data, their potential as urease inhibitors and the specific mechanisms of such inhibition remain to be determined.

Following a comprehensive search for scientific literature, it has been determined that detailed, publicly accessible research findings specifically focused on the receptor binding dynamics, structure-activity relationships (SAR), and chemical biology applications of "this compound" derivatives are not available. The concepts outlined in the requested article structure—such as receptor interaction, conformational flexibility, stereochemical impact, substituent effects, and molecular probe design—are fundamental principles in medicinal chemistry. However, applying these analyses directly to this compound requires specific experimental data and computational studies that are not present in the available search results.

General principles from related heterocyclic compounds can provide a theoretical framework, but a scientifically accurate article on this compound derivatives as requested cannot be generated without specific research data. For instance, studies on other chiral nitrogen-containing heterocycles confirm that stereochemistry plays a pivotal role in biological activity, where one enantiomer or diastereomer often exhibits significantly higher potency or selectivity for a biological target than others nih.gov. Similarly, the addition or modification of substituents on related scaffolds is a well-established method for modulating pharmacological profiles nih.govnih.gov. The development of molecular probes from bioactive scaffolds is also a common strategy in chemical biology to identify and study cellular targets figshare.comresearchgate.net.

Without specific binding affinity data (Kᵢ, Kd), potency measurements (IC₅₀, EC₅₀), or structural biology insights (X-ray crystallography, NMR) for the interaction of this compound derivatives with specific receptors, any discussion under the requested headings would be speculative and not meet the required standard of scientific accuracy. Therefore, the subsequent sections of the requested outline cannot be completed.

Computational and Theoretical Approaches in 7s Octahydroindolizin 7 Amine Research

In Silico Screening and Virtual Library Design:The search did not yield any studies where (7S)-Octahydroindolizin-7-amine was used as a scaffold for in silico screening or the design of virtual compound libraries.

Lack of Publicly Available Research Hinders In-Depth Computational Analysis of this compound

Despite a thorough search of scientific literature and chemical databases, no specific computational or theoretical research focused on the biological activity of the chemical compound this compound has been identified. This absence of dedicated studies prevents a detailed analysis of predictive models for its biological functions.

Computational and theoretical methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking, are powerful tools in modern drug discovery and chemical biology. These approaches are routinely used to predict the biological effects of molecules, understand their mechanisms of action, and guide the design of new compounds with desired properties. However, the application of these methods is contingent on the availability of experimental data and prior research, which appears to be non-existent in the public domain for this compound.

While the broader class of indolizidine alkaloids, to which this compound belongs, has been the subject of numerous biological and computational investigations, the specific stereoisomer has not been a focus of published research. Studies on other indolizine (B1195054) derivatives have successfully employed computational models to predict activities ranging from antimicrobial to anti-inflammatory and anticancer effects. These studies serve as a methodological precedent, demonstrating how such research could be conducted if initial biological data for this compound were available.

For instance, research on other indolizine compounds has involved the development of 3D-QSAR models and pharmacophore hypotheses to identify the key structural features responsible for their biological activity. Molecular docking studies on related alkaloid structures have provided insights into their binding interactions with various protein targets. Unfortunately, without any biological activity data or identified molecular targets for this compound, these computational techniques cannot be applied.

The creation of predictive models for biological activity is a data-driven process. It requires a set of molecules with known activities against a specific biological target to train and validate the computational models. As no such data sets including this compound are available in the scientific literature, it is not possible to construct or report on any predictive models for its biological activity.

Future Directions and Research Perspectives for 7s Octahydroindolizin 7 Amine

Innovations in Asymmetric Synthetic Methodologies for Octahydroindolizine (B79230) Amines

A notable approach involves the use of enzymatic resolutions. For instance, a homo-chiral synthesis of (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine has been developed utilizing a lipase-mediated kinetic resolution of a racemic octahydroindolizine alcohol as the key step. rsc.orgrsc.orgscispace.com This enzymatic method has proven to be scalable, allowing for the production of multi-gram quantities of the desired amine, which is a vital precursor for a series of kinase inhibitors. rsc.org

Organocatalysis represents another powerful tool for the asymmetric synthesis of indolizidine alkaloids. A highly flexible and stereoselective strategy employs a three-component, organocatalytic, vinylogous Mukaiyama-Mannich reaction to generate optically enriched butyrolactams as central intermediates on a multigram scale. nih.gov This method allows for the establishment of the absolute configuration of the bridgehead chiral center, with subsequent introduction of substituents in a stereocontrolled manner. nih.gov

Furthermore, new catalytic asymmetric strategies are being explored to access chiral aldehydes, which can serve as key building blocks. chimia.ch These methods include redox-economical iridium-catalyzed asymmetric isomerization of primary allylic alcohols and transition metal-catalyzed anti-Markovnikov asymmetric hydroboration of 1,1-disubstituted olefins. chimia.ch The development of novel chiral catalysts, such as isoquinuclidinylmethanols, has also shown promise in the enantioselective addition of diethylzinc (B1219324) to aldehydes, furnishing chiral alcohols with good enantiomeric excess. clockss.org

Future innovations will likely focus on the development of even more efficient and atom-economical catalytic systems. This includes the design of new chiral ligands and catalysts for asymmetric reactions, such as those involving 7-azaindoline amides, to achieve high enantioselectivity in various transformations. mdpi.comorganic-chemistry.org The goal is to create divergent synthetic routes that allow for the efficient and selective synthesis of a wide range of substituted octahydroindolizine amines. nih.govresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas for Octahydroindolizine Derivatives

Indolizidine alkaloids, the class of compounds to which (7S)-octahydroindolizin-7-amine belongs, are known for their broad spectrum of biological activities. benthamdirect.comingentaconnect.com This has spurred significant interest in exploring their potential as lead molecules in medicinal chemistry for a variety of therapeutic areas. benthamdirect.comingentaconnect.com

Historically, derivatives of octahydroindolizine amines have been investigated for their ability to prevent emesis. rsc.org More recently, research has demonstrated that these compounds can exhibit potent activity at various isoforms of protein kinase C (PKC), a serine-threonine kinase. rsc.org The inhibition of PKC may be beneficial in treating a range of immunological conditions. rsc.org

The therapeutic potential of indolizidine alkaloids extends to a wide array of diseases. For example, some indolizidine alkaloids like castanospermine (B190763) and swainsonine (B1682842) are known inhibitors of sugar-splitting enzymes. wikipedia.org Castanospermine has also shown anti-cancer and anti-HIV properties. wikipedia.org Other naturally occurring indolizidine alkaloids have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and anti-arthritic agents. researchgate.net For instance, swainsonine has been reported to inhibit tumor growth and metastasis, augment immune responses, and stimulate bone marrow cell proliferation. taylorandfrancis.com

The exploration of novel biological targets for octahydroindolizine derivatives is an active area of research. This includes their potential as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications. nih.gov Furthermore, dual inhibitors targeting multiple kinases, such as EGFR and SRC, are being designed based on related indole (B1671886) structures, suggesting a potential avenue for developing new cancer therapies. nih.gov The diverse pharmacological profiles of indolizidine alkaloids, including their effects on the nervous system, make them highly sought-after for drug discovery. wikipedia.org

Future research will likely focus on synthesizing and screening libraries of novel octahydroindolizine derivatives to identify compounds with high potency and selectivity for specific biological targets. This will involve a deeper understanding of the structure-activity relationships to guide the design of next-generation therapeutic agents. ingentaconnect.com

Integration of Artificial Intelligence and Machine Learning in Octahydroindolizine Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process, offering powerful tools to accelerate the identification and optimization of new drug candidates like octahydroindolizine derivatives. nih.govmdpi.comresearchgate.netjsr.orgnih.gov

Machine learning algorithms are adept at analyzing complex datasets and identifying hidden patterns. mdpi.com In the context of octahydroindolizine drug discovery, ML models can be trained to predict various molecular properties, including bioactivity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). ijper.org For example, in silico models based on random forest (RF) and deep neural networks (DNN) have been developed to predict human intestinal absorption of chemical compounds. nih.gov

Furthermore, AI can aid in the design of novel molecules with desired properties. nih.gov Generative models, a subfield of deep learning, can be used to create new chemical entities with optimized characteristics. jsr.org AI platforms can also predict drug-protein interactions, helping to identify potential off-target effects and design safer drug molecules. nih.gov The use of AI can also streamline the optimization of drug structure design and provide quicker validation of drug targets. nih.gov

Development of Advanced Spectroscopic and Analytical Characterization Techniques for Octahydroindolizine Compounds

The precise characterization of chiral molecules like this compound and its derivatives is fundamental for understanding their structure-activity relationships and ensuring their enantiomeric purity. wikipedia.org Advanced spectroscopic and analytical techniques are continuously being developed to provide more detailed and rapid analysis of these complex compounds. uts.edu.auunizar-csic.esspectroscopyonline.commdpi.comwiley.com

Chromatographic Methods: High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are primary techniques for the separation and analysis of chiral compounds. wikipedia.orgjiangnan.edu.cnwvu.edunih.gov The development of novel chiral stationary phases (CSPs) is a key area of research to improve the resolution of enantiomers. jiangnan.edu.cn Capillary electrophoresis (CE) and its variants, such as micellar electrokinetic chromatography (MEKC), offer powerful alternatives for chiral separations, often by using a chiral selector in the running buffer. wvu.eduresearchgate.net

Mass Spectrometry: Mass spectrometry (MS) is a highly sensitive technique that is often coupled with chromatography (e.g., HPLC-MS) for the identification and characterization of alkaloids in complex mixtures. scielo.brnih.govnih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (ToF) MS, provides accurate mass measurements, which aids in determining the elemental composition of a molecule. nih.gov Tandem mass spectrometry (MS/MS or MSn) is used to establish fragmentation pathways, which can be correlated with the structure of the alkaloid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. scielo.brnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms within the molecule, allowing for unambiguous structure determination. scielo.brmoa.gov.tw

Integrated Approaches: The most comprehensive characterization is often achieved by integrating multiple analytical techniques. For example, a combination of HPLC-DAD-MS/MS and NMR spectroscopy can provide a thorough understanding of the chemical composition of a sample. scielo.brnih.gov

Future developments in this area will likely focus on increasing the speed, sensitivity, and resolution of these techniques. spectroscopyonline.com The miniaturization of spectroscopic devices to create portable and handheld instruments will enable on-site and real-time analysis. spectroscopyonline.com Additionally, the integration of AI and machine learning with spectroscopic data analysis is an emerging trend that can help to interpret complex spectra and identify patterns with high accuracy. spectroscopyonline.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (7S)-Octahydroindolizin-7-amine, and how do reaction conditions influence stereochemical purity?

- Methodology :

- Reductive Amination : Reduce octahydroindolizin-7-one using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in the presence of ammonia derivatives. Monitor stereoselectivity via chiral HPLC .

- Catalytic Hydrogenation : Use palladium on carbon (Pd/C) under high-pressure H₂ to saturate indolizine precursors. Optimize temperature (50–100°C) and catalyst loading (5–10 wt%) to minimize byproducts .

- Key Considerations : Validate enantiomeric excess (ee) using polarimetry or NMR with chiral shift reagents. Compare yields and purity across methods to select scalable routes .

Q. How can researchers characterize the physicochemical properties of this compound for reproducibility?

- Methodology :

- Spectroscopic Analysis : Employ ¹H/¹³C NMR to confirm structure and stereochemistry. Use IR spectroscopy to identify amine functional groups (N–H stretches at ~3300 cm⁻¹) .

- Chromatography : Perform HPLC with C18 columns and UV detection (λ = 254 nm) to assess purity. Cross-reference retention times with standards from PubChem or NIST databases .

- Data Interpretation : Compare computed properties (e.g., logP, pKa) from PubChem with experimental values to detect anomalies .

Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound?

- Methodology :

- Receptor Binding Assays : Use radioligand displacement studies (e.g., opioid or dopamine receptors) to measure IC₅₀ values. Normalize data against positive controls like 1-Aminoindane or 2-Aminotetralin .

- Enzyme Inhibition : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition via colorimetric assays (e.g., Ellman’s method) .

- Critical Analysis : Validate dose-response curves with triplicate runs and statistical significance (p < 0.05) to minimize false positives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodology :

- Core Modifications : Introduce substituents (e.g., methyl, fluoro) at the indolizine ring or amine group. Synthesize analogs via N-alkylation or Suzuki coupling .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target receptors like G-protein-coupled receptors (GPCRs) .

- Data Integration : Compare experimental IC₅₀ values with computational binding energies to identify critical interactions (e.g., hydrogen bonding, π-π stacking) .

Q. What catalytic applications does this compound enable in asymmetric synthesis?

- Methodology :

- Ligand Design : Coordinate the amine with transition metals (e.g., Pd, Rh) to catalyze enantioselective hydrogenation or C–C bond formation. Optimize solvent polarity (e.g., THF vs. DCM) and ligand-to-metal ratios .

- Kinetic Resolution : Test catalytic efficiency (TON, TOF) in kinetic resolutions of racemic substrates. Monitor ee via chiral GC or HPLC .

- Challenges : Address catalyst deactivation by characterizing metal-amine complexes via X-ray crystallography or ESI-MS .

Q. How should researchers resolve contradictions in reported biological data for this compound analogs?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀, EC₅₀) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, buffer pH) across labs to isolate variables causing discrepancies .

Q. What strategies improve the pharmacokinetic profile of this compound in preclinical models?

- Methodology :

- Prodrug Design : Synthesize acylated or phosphorylated derivatives to enhance solubility. Test hydrolysis rates in simulated gastric fluid (SGF) and intestinal fluid (SIF) .

- In Vivo ADME : Administer radiolabeled compound to rodents; quantify bioavailability via LC-MS/MS. Correlate logD (octanol-water) with tissue distribution .

- Validation : Compare plasma half-life (t₁/₂) and metabolite profiles across species to predict human pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.